N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide
CAS No.: 77283-38-6
Cat. No.: VC21382045
Molecular Formula: C15H23N3O4S
Molecular Weight: 341.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77283-38-6 |
|---|---|
| Molecular Formula | C15H23N3O4S |
| Molecular Weight | 341.4g/mol |
| IUPAC Name | N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C15H23N3O4S/c1-13(19)17-14-3-5-15(6-4-14)23(20,21)16-7-2-8-18-9-11-22-12-10-18/h3-6,16H,2,7-12H2,1H3,(H,17,19) |
| Standard InChI Key | XMRMCSOIXZIPJT-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOCC2 |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOCC2 |
Introduction
N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfamoyl derivatives. It is characterized by its unique structure, which includes a morpholine ring linked to a phenyl ring through a sulfamoyl group. Despite its specific chemical structure, detailed information about this compound is limited in the available literature. This article aims to provide an overview of what is known about this compound, focusing on its chemical properties and potential applications.
Biological Activity
Sulfamoyl compounds can exhibit a range of biological activities, including enzyme inhibition and receptor modulation. The presence of a morpholine ring may enhance the compound's ability to interact with specific biological targets, potentially leading to therapeutic applications.
Chemical Synthesis
The synthesis of such compounds typically involves the reaction of a phenylamine derivative with a sulfamoyl chloride, followed by further modification to introduce the morpholine moiety. Detailed synthesis protocols would require specific chemical conditions and reagents.
Research Findings and Challenges
Research on N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide is limited, and there is a need for more comprehensive studies to understand its chemical and biological properties fully. Challenges include the lack of detailed structural data and the absence of systematic investigations into its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume